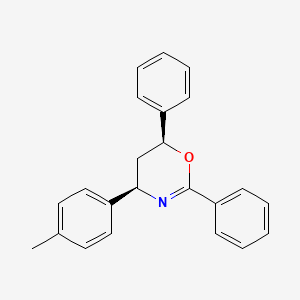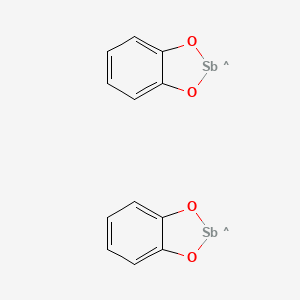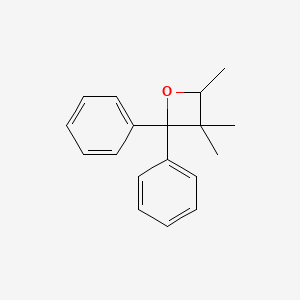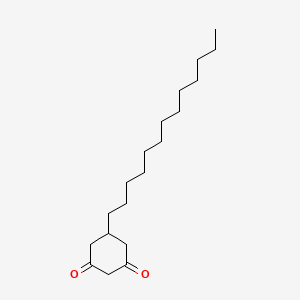
5-Tridecylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tridecylcyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones. This compound is characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions and a tridecyl chain attached to the 5 position. Cyclohexanediones are known for their diverse chemical reactivity and applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tridecylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide . This is followed by a Claisen condensation, a base-catalyzed cyclization, and subsequent hydrolysis and decarboxylation to yield the desired dione .
Industrial Production Methods: Industrial production of cyclohexane-1,3-dione derivatives often involves the use of simple reagents and convenient methods. For instance, the use of dimethyl amino pyridine (DMAP) instead of cyanide reagents can facilitate the rearrangement of enol esters to the final triketone molecule . This method is advantageous due to its simplicity and efficiency.
化学反応の分析
Types of Reactions: 5-Tridecylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tridecyl chain or other substituents can be replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
5-Tridecylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biologically active compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential herbicidal activity.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Tridecylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, triketone herbicides, which are structurally related to cyclohexanediones, inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . This enzyme is crucial for the breakdown of the amino acid tyrosine, leading to the disruption of essential metabolic processes in plants.
類似化合物との比較
1,3-Cyclohexanedione: A simpler analog with similar reactivity but lacking the tridecyl chain.
5,5-Dimethylcyclohexane-1,3-dione: Another derivative with different substituents at the 5 position.
2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione: A compound with herbicidal activity.
Uniqueness: 5-Tridecylcyclohexane-1,3-dione is unique due to its long tridecyl chain, which imparts distinct physical and chemical properties
特性
CAS番号 |
61621-61-2 |
|---|---|
分子式 |
C19H34O2 |
分子量 |
294.5 g/mol |
IUPAC名 |
5-tridecylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h17H,2-16H2,1H3 |
InChIキー |
ZEQNFEZLWKZJJQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1CC(=O)CC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


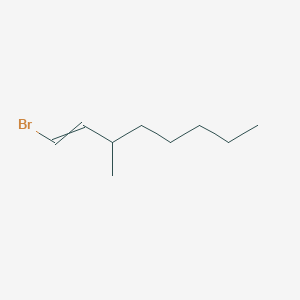
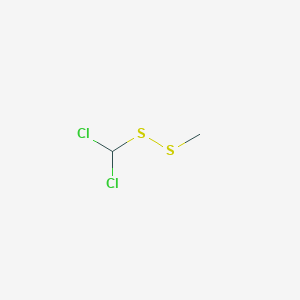
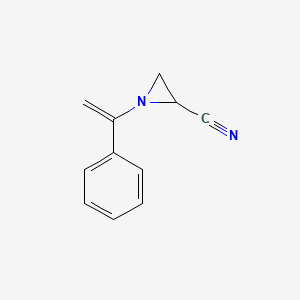
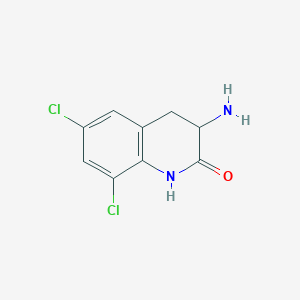
![3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one](/img/structure/B14593261.png)

![2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14593266.png)
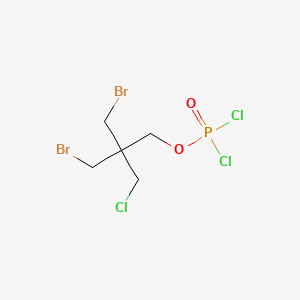
![6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14593279.png)

